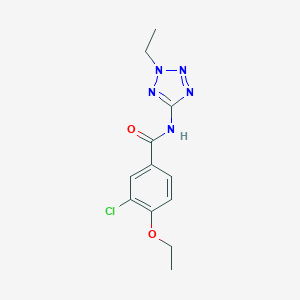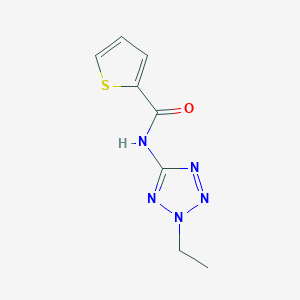
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzotriazole derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific targets in the cell. One of the significant targets is tubulin, which is essential for cell division. The compound binds to the colchicine binding site of tubulin and inhibits its polymerization, leading to the disruption of the microtubule network and ultimately cell death.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit cell proliferation by inducing G2/M cell cycle arrest.
实验室实验的优点和局限性
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. One of the significant advantages is its high selectivity and sensitivity towards metal ions such as zinc and copper, making it an attractive candidate for developing sensors for environmental and biological applications. The compound's ability to inhibit tubulin polymerization also makes it a potential anticancer agent.
However, one of the limitations of the compound is its poor solubility in water, which can make it challenging to work with in aqueous solutions. The compound's toxicity and potential side effects also need to be carefully evaluated before its use in any biological application.
未来方向
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has several potential future directions. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound's selectivity and sensitivity towards these metal ions can be further optimized to develop more efficient sensors.
Another potential direction is the development of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide as a potential anticancer agent. The compound's mechanism of action can be further studied to optimize its efficacy and minimize potential side effects.
Conclusion:
In conclusion, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide is a promising compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize the compound's properties and develop more efficient applications.
合成方法
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has been reported in various research articles. One of the commonly used methods involves the reaction of 6-chloro-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.
科学研究应用
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it an attractive candidate for developing sensors for environmental and biological applications.
Another area of research is the use of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide as a potential anticancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action involves the inhibition of tubulin polymerization, which is essential for cell division.
属性
分子式 |
C20H13ClN4O3 |
|---|---|
分子量 |
392.8 g/mol |
IUPAC 名称 |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H13ClN4O3/c21-14-9-16-17(24-25(23-16)13-4-2-1-3-5-13)10-15(14)22-20(26)12-6-7-18-19(8-12)28-11-27-18/h1-10H,11H2,(H,22,26) |
InChI 键 |
ONIJBEJILUFKAG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3Cl)C5=CC=CC=C5 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)





